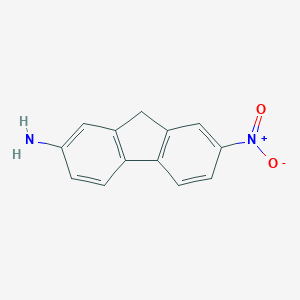

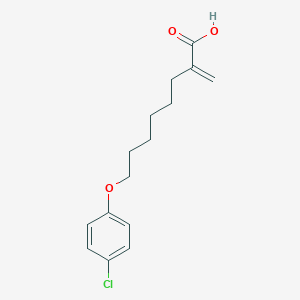

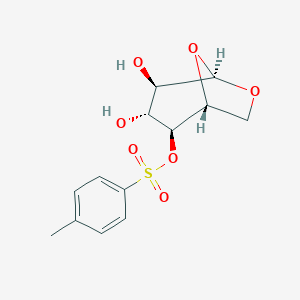

(E)-4-Acetoxy Tamoxifen

Vue d'ensemble

Description

Tamoxifen is a selective estrogen receptor modulator (SERM) that is widely used in the treatment of breast cancer . It works by blocking the effects of estrogen on breast tissue, thereby inhibiting the growth of hormone receptor-positive breast cancer cells .

Synthesis Analysis

The synthesis of Tamoxifen involves the coupling of an alkenyllithium reagent with a high (Z / E) selectivity and good yield to give the breast cancer drug tamoxifen in just 2 steps from commercially available starting materials . Another synthesis method features a syn-carbopalladation of alkynyl borate followed by a 1,2-aryl migration to generate a trisubstituted alkenylborane in high yield and stereoselectivity .Molecular Structure Analysis

Tamoxifen is a member of the triphenylethylene group of compounds . It has been suggested that tamoxifen induces diverse ERα structural conformations, resulting in variable degrees of receptor downregulation and different patterns of systemic properties .Chemical Reactions Analysis

Tamoxifen has been found to interact with various enzymes such as CYP3A4, CYP2C9, and CYP2D6, which are involved in its metabolism .Physical And Chemical Properties Analysis

Tamoxifen’s physicochemical properties have been studied extensively. For instance, it has been found that the replacement of a carbon–hydrogen and carbon–oxygen bond with a carbon–fluorine bond in medicinally active compounds often introduces or improves desirable pharmacological properties .Applications De Recherche Scientifique

1. Breast Cancer Treatment and Prevention

Scientific Field:

Oncology, specifically breast cancer research.

(E)-4-Acetoxy Tamoxifen

, commonly known as tamoxifen , has significantly impacted breast cancer treatment and prevention since its introduction in the late 1960s. It is an antiestrogenic drug that selectively targets estrogen receptors (ERs) in breast tissue.

Methods of Application:

- Adjuvant Therapy : Tamoxifen is used as adjuvant hormonal treatment for hormone receptor-positive breast cancer in both premenopausal and postmenopausal women .

- Advanced Disease Treatment : In advanced breast cancer, tamoxifen is considered alongside other treatments .

- Prevention Trials : Clinical trials have explored tamoxifen’s preventive effects in women at increased risk of breast cancer .

Results and Outcomes:

- Clinical Studies : A study with 500 patients showed a significant reduction in neoplastic events with tamoxifen compared to placebo .

- Long-Term Use : Although tamoxifen remains on the WHO’s list of essential medicines, its use has declined due to the emergence of third-generation aromatase inhibitors and selective estrogen receptor degraders (SERDs) .

2. Burkitt’s Lymphoma Treatment

Scientific Field:

Hematology and lymphoma research.

Summary:

Tamoxifen has been investigated as a novel approach for treating Burkitt’s lymphoma, even though it is typically used for ER-positive cancers. The study focused on the ER-negative BL cell line, Ramos .

Methods of Application:

- In Vitro Model : Researchers used the ER-negative BL cell line, Ramos, as an in vitro model system to explore tamoxifen’s effects on Burkitt’s lymphoma .

Results and Outcomes:

- Promising Approach : The study suggests that tamoxifen could be a valuable addition to Burkitt’s lymphoma treatment regimens .

3. Anticancer Effect in Ovaries

Scientific Field:

Oncology, specifically ovarian cancer research.

Summary:

Tamoxifen’s anticancer effect occurs through its ability to antagonize estrogen-dependent growth of mammary epithelial cells .

Methods of Application:

Results and Outcomes:

- Antagonizing Growth : By blocking estrogen receptors, tamoxifen prevents the growth of estrogen-dependent ovarian cells .

4. Combined Effects with Vitamin E

Scientific Field:

Nutritional oncology.

Summary:

Combining tamoxifen with vitamin E may alter its anticancer actions. Individualized nutritional interventions warrant further consideration .

Methods of Application:

- Nutritional Intervention : Researchers explored the potential effects of combining tamoxifen with vitamin E .

Results and Outcomes:

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

[4-[(E)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31NO3/c1-5-27(22-9-7-6-8-10-22)28(24-13-17-26(18-14-24)32-21(2)30)23-11-15-25(16-12-23)31-20-19-29(3)4/h6-18H,5,19-20H2,1-4H3/b28-27+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGKPMDROJNZRQJ-BYYHNAKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C1=CC=C(C=C1)OCCN(C)C)C2=CC=C(C=C2)OC(=O)C)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(/C1=CC=C(C=C1)OCCN(C)C)\C2=CC=C(C=C2)OC(=O)C)/C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-4-Acetoxy Tamoxifen | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

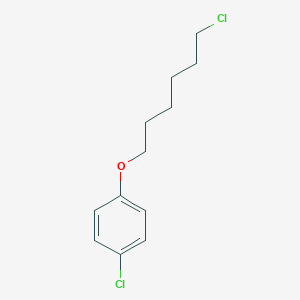

![1-[4-(2-Chloroethoxy)phenyl]-2-phenylethanone](/img/structure/B16412.png)

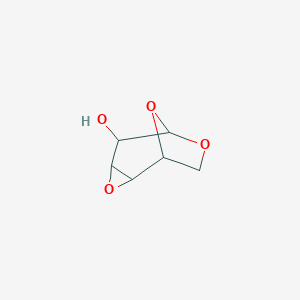

![2,2-Dihydroxy-1H-benz[F]indene-1,3(2H)-dione, Hydrate](/img/structure/B16414.png)